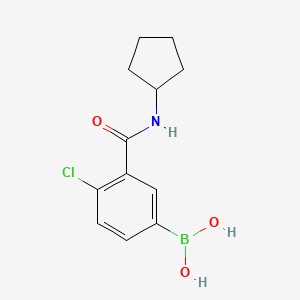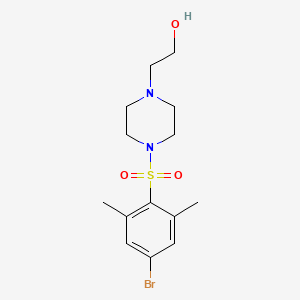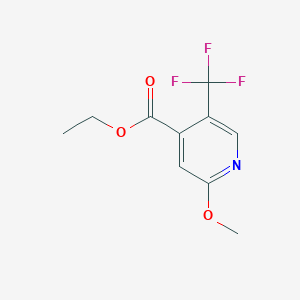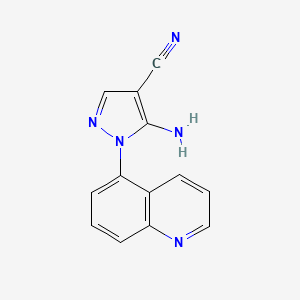
5-氨基-1-喹啉-5-基-1H-吡唑-4-腈
描述
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features both quinoline and pyrazole moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications.
科学研究应用
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
Target of Action
Similar compounds have been reported to exhibit properties such as human cannabinoid receptors (hcb1 and hcb2), inhibitors of p38 kinase and cb1 receptor antagonists .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various pathways, leading to downstream effects .
Result of Action
Similar compounds have been reported to have various effects, including anti-inflammatory, antimalarial, anti-microbial, anti-parasitic, and anti-tumour properties .
Action Environment
The synthesis of similar compounds has been reported to be environmentally benign, using green solvents and heterogeneous catalysts .
生化分析
Biochemical Properties
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and survival . Additionally, 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile can bind to specific receptors on cell surfaces, altering their function and triggering downstream effects .
Cellular Effects
The effects of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can disrupt the signaling pathways that regulate cell proliferation and apoptosis . This disruption can lead to reduced cell growth and increased cell death, making it a potential candidate for anti-cancer therapies . Furthermore, 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity. This binding can prevent the enzymes from catalyzing their respective biochemical reactions, leading to altered cellular functions . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can result in changes in the levels of various proteins, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile can result in sustained inhibition of cellular processes, but the extent of these effects can diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including damage to vital organs and disruption of normal physiological functions . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is involved in several metabolic pathways. It interacts with enzymes that are critical for the metabolism of nucleotides and amino acids . These interactions can affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism . Additionally, the compound can be metabolized by liver enzymes, leading to the formation of metabolites that may have distinct biological activities .
Transport and Distribution
Within cells and tissues, 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, the compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is a key factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production . The precise localization of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile within cells can determine its specific biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile typically involves multi-component reactions. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often facilitated by catalysts such as alumina–silica-supported manganese dioxide in water, yielding high efficiency and eco-friendly conditions .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of recyclable catalysts and green solvents is emphasized to ensure sustainability and cost-effectiveness. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the pyrazole and quinoline rings.
相似化合物的比较
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: Shares the pyrazole core but lacks the quinoline moiety.
Quinoline derivatives: Compounds like chloroquine and camptothecin, which have significant medicinal properties.
Uniqueness
5-Amino-1-quinolin-5-yl-1H-pyrazole-4-carbonitrile is unique due to its combined quinoline and pyrazole structures, which confer a broad spectrum of biological activities and synthetic versatility. This dual functionality makes it a valuable compound for developing new therapeutic agents and materials.
属性
IUPAC Name |
5-amino-1-quinolin-5-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5/c14-7-9-8-17-18(13(9)15)12-5-1-4-11-10(12)3-2-6-16-11/h1-6,8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJNUFRXMVISPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)N3C(=C(C=N3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


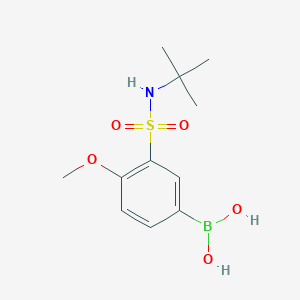
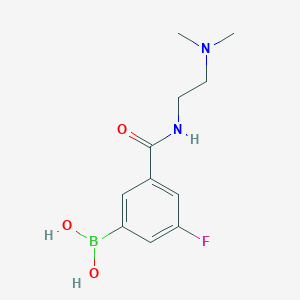
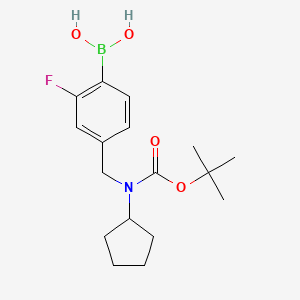
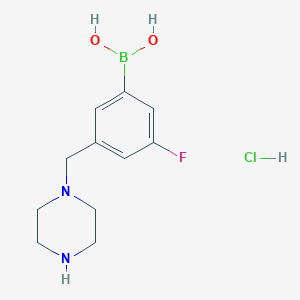

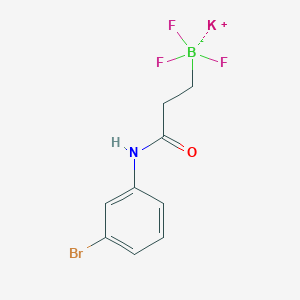
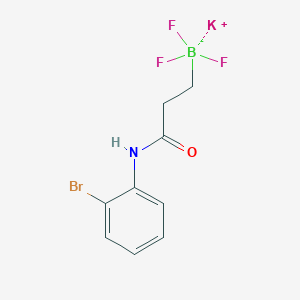

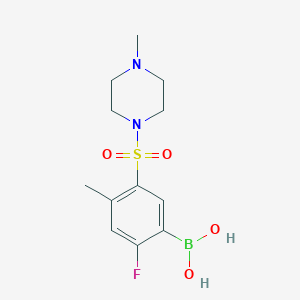
![2-Bromobenzo[d]thiazol-7-ol](/img/structure/B1408106.png)
